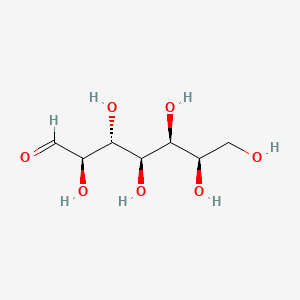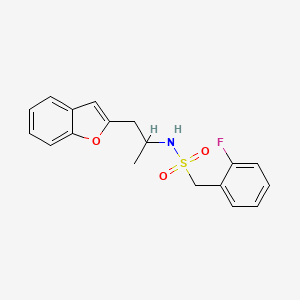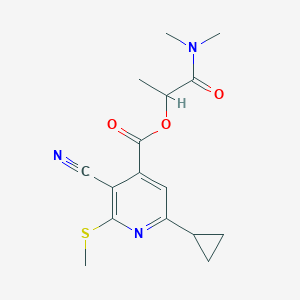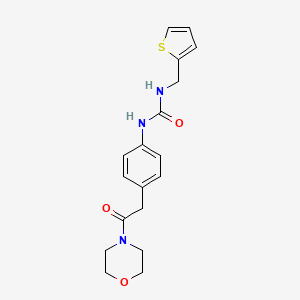
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MORPHOU and has a molecular formula of C20H24N2O3S.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the inhibition of kinases. MORPHOU binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea has biochemical and physiological effects on cancer cells. MORPHOU inhibits the activity of several kinases, leading to the suppression of cancer cell growth and proliferation. Additionally, MORPHOU has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its potential as an anticancer agent and its ability to inhibit the activity of several kinases. However, the limitations of using MORPHOU in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for research on 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea. These include:
1. Further studies on the efficacy and safety of MORPHOU as an anticancer agent.
2. Exploration of the potential of MORPHOU as a therapeutic agent for other diseases.
3. Development of new synthesis methods for MORPHOU to improve its yield and purity.
4. Investigation of the mechanism of action of MORPHOU on other kinases.
5. Studies on the potential toxicity of MORPHOU and its effects on non-cancerous cells.
Conclusion:
In conclusion, 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound with potential applications in various fields, including its use as a kinase inhibitor. This compound has shown promising results in suppressing cancer cell growth and proliferation, making it a potential anticancer agent. However, further studies are needed to determine its efficacy and safety as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 4-(2-morpholino-2-oxoethyl)phenyl isothiocyanate with thiophen-2-ylmethylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea has various scientific research applications, including its use as a kinase inhibitor. Studies have shown that MORPHOU inhibits the activity of several kinases, including CDK2, CDK9, and GSK3B. This inhibition leads to the suppression of cancer cell growth and proliferation, making MORPHOU a potential anticancer agent.
Propriétés
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(21-7-9-24-10-8-21)12-14-3-5-15(6-4-14)20-18(23)19-13-16-2-1-11-25-16/h1-6,11H,7-10,12-13H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUWZOLAYEZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

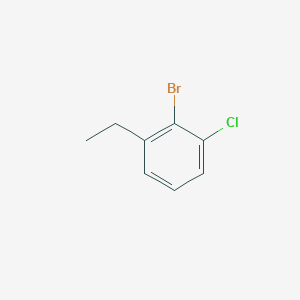
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2909983.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2909984.png)

![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
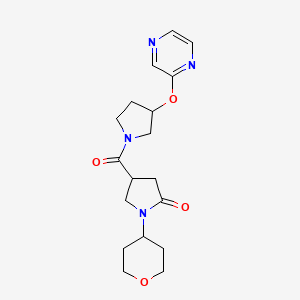
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2909992.png)
![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)
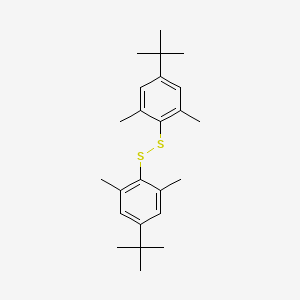
![2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol](/img/structure/B2909995.png)
![4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2909999.png)
